N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S3/c1-2-27-17-23-22-16(29-17)19-12(25)9-28-15-20-13-11(14(26)21-15)8-18-24(13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,19,22,25)(H,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJKGRBPHRPHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies related to this compound.
Synthesis of the Compound
The compound is synthesized through a multi-step reaction involving the formation of the thiadiazole and pyrazolopyrimidine moieties. The synthetic route typically involves:
- Formation of the Thiadiazole Ring : The 5-ethylsulfanyl group is introduced to create the thiadiazole nucleus.
- Synthesis of the Pyrazolo[3,4-d]pyrimidine Moiety : This involves cyclization reactions that yield the pyrazolo derivative.
- Final Coupling : The two moieties are linked via an acetamide bond to form the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated across various biological assays, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives containing thiadiazole and pyrazolopyrimidine frameworks exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to N-(5-ethylsulfanyl...) demonstrated effective inhibition against both gram-positive (Staphylococcus aureus, Bacillus cereus) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). In particular, derivatives with enhanced structural features showed improved efficacy against these pathogens .
| Bacterial Strain | Activity Level |
|---|---|
| S. aureus | Moderate |
| B. cereus | High |
| E. coli | Moderate |
| P. aeruginosa | High |
Antifungal Activity
The compound also exhibited antifungal activity against Candida albicans, with studies indicating a promising potential for treating fungal infections .
Anticancer Activity
The cytotoxic effects of N-(5-ethylsulfanyl...) have been assessed in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells, indicating strong anticancer potential .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that modifications in the substituents on the thiadiazole and pyrazolopyrimidine rings significantly influence biological activity:
- Substituent Variations : The introduction of various functional groups can enhance or diminish antimicrobial and anticancer activities.
- Binding Affinity : Molecular docking studies suggest that specific orientations and interactions within target enzymes or receptors correlate with observed biological activities .
Case Study 1: Anticancer Efficacy
In a study focusing on MCF-7 cells, N-(5-ethylsulfanyl...) was shown to induce apoptosis significantly more than standard treatments like sorafenib, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Screening
A series of derivatives were screened for antibacterial activity against E. coli and P. aeruginosa. Compounds with additional hydroxyl or amino groups displayed enhanced efficacy, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Differences and Similarities
The target compound shares structural homology with several analogs, differing primarily in the heterocyclic core and substituents. Key comparisons include:
Compound 1 : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS 687567-94-8, )
- Core: Thieno[3,2-d]pyrimidin-4-one vs. pyrazolo[3,4-d]pyrimidin-4-one.
- Substituents : A 4-nitrophenyl group at position 3 (electron-withdrawing) vs. a phenyl group at position 1 (electron-neutral).
- Impact : The nitro group in Compound 1 may enhance electrophilicity and binding to charged enzyme pockets, whereas the phenyl group in the target compound could improve hydrophobic interactions.
Compound 2 : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2, )
- Core: Triazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidinone.
- Substituents : 3,4-Dimethoxyphenyl (polar, hydrogen-bonding) vs. ethylsulfanyl-thiadiazole (lipophilic).
- Impact : The dimethoxy groups in Compound 2 increase solubility but may reduce membrane permeability compared to the target compound.
Compound 3 : 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide (CAS 327168-06-9, )
- Core: Isothiazole vs. pyrazolo-pyrimidinone.
- Substituents: Dual thiadiazole and cyano groups vs. phenyl-pyrazolo-pyrimidinone.
Physicochemical Properties
Key Observations :
- Compound 2’s lower TPSA (134 Ų) may favor better membrane penetration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of 4-phenyl-1H-pyrazol-3-amine derivatives under acidic conditions .
- Step 2 : Thiolation at the 6-position using Lawesson’s reagent or P₂S₅ to introduce the sulfanyl group .
- Step 3 : Coupling with 2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide via nucleophilic substitution (e.g., in DMF with K₂CO₃ as base) .
- Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity to prevent byproducts like disulfide formation .
Q. How is the compound characterized structurally and for purity?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry of thiadiazole and pyrazolopyrimidine moieties (e.g., δ 12.5 ppm for NH in acetamide ).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguity in sulfanyl group orientation using SHELX software for refinement .
- Purity : HPLC with C18 columns (≥95% purity; mobile phase: acetonitrile/water gradient) .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Side Reactions :
- Oxidation of sulfanyl groups : Minimize by using inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Ring-opening of thiadiazole : Avoid excess base during coupling steps .
- Mitigation Strategies : Monitor reactions via TLC and isolate intermediates promptly .
Advanced Research Questions
Q. How can computational modeling predict biological targets and optimize binding affinity?
- Methods :
- Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) due to pyrazolopyrimidine’s ATP-binding site similarity .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
- Validation : Correlate docking scores (e.g., ΔG < −8 kcal/mol) with in vitro IC₅₀ values .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Varying ATP concentrations (1–10 μM) alter competitive binding kinetics .
- Solubility Issues : Use DMSO ≤0.1% to prevent aggregation artifacts .
- Resolution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate with orthogonal assays (SPR, ITC) .
Q. What strategies enhance metabolic stability without compromising activity?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
